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Cardiolipin (E. coli, Disodium Salt)

Cat. No.: B14077752
M. Wt: 1421.8 g/mol
InChI Key: ZGXBPVVNHLSVRG-UHFFFAOYSA-L
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Description

Significance of Cardiolipin (B10847521) as a Bacterial Anionic Phospholipid in Research Models

Cardiolipin is an essential phospholipid for creating accurate models of bacterial membranes. nih.gov Its presence is crucial for mimicking the natural composition and biophysical properties of the E. coli inner membrane. acs.org Research has demonstrated that ternary model systems composed of phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (CL) are significantly better mimics of natural E. coli membranes than simpler binary lipid mixtures. nih.govresearchgate.net These models are instrumental in studying a wide array of biological phenomena, including the function of membrane proteins and the interaction of antimicrobial agents with the bacterial cell envelope. acs.org The anionic nature of cardiolipin, with its two phosphate (B84403) groups, contributes to the net negative charge of the bacterial inner membrane, influencing the localization and function of membrane-associated proteins.

The unique structure of cardiolipin, featuring four acyl chains, allows it to form non-lamellar structures, which are important for membrane curvature and the organization of protein complexes. researchgate.net This property is vital for processes such as cell division and the formation of intracellular membrane domains. In E. coli, cardiolipin is known to accumulate at the cell poles and division septum, highlighting its role in maintaining membrane morphology.

Overview of Cardiolipin (E. coli, Disodium (B8443419) Salt) as a Defined Research Compound

Cardiolipin (E. coli, Disodium Salt) is a highly purified preparation of cardiolipin isolated from Escherichia coli. It is provided as a disodium salt, which enhances its stability and solubility in organic solvents, facilitating its use in various in vitro applications. nih.gov This defined research compound is essential for the preparation of liposomes and other model membrane systems where a precise lipid composition is required. researchgate.netresearchgate.net

The fatty acid composition of cardiolipin from E. coli can vary depending on the growth conditions of the bacteria. nih.gov However, commercially available preparations typically have a consistent and characterized fatty acid profile, ensuring reproducibility in research experiments. This consistency is crucial for studies investigating the specific effects of cardiolipin on membrane properties and protein function.

Below is a table summarizing the typical composition of the major phospholipids (B1166683) in the E. coli inner membrane, illustrating the relative abundance of cardiolipin.

PhospholipidAbbreviationPercentage of Total Phospholipids
PhosphatidylethanolaminePE~70-80%
PhosphatidylglycerolPG~15-20%
CardiolipinCL~5-10%

Historical Perspectives on E. coli Phospholipid Studies and Cardiolipin Discovery

The study of phospholipid metabolism in E. coli began in the early 1960s, largely pioneered by Eugene Kennedy and his colleagues. researchgate.net These initial studies laid the groundwork for understanding the biosynthesis of the major phospholipids in this bacterium. While the pathways for PE and PG synthesis were elucidated relatively early, the synthesis of cardiolipin in E. coli remained a subject of investigation for a longer period. researchgate.net

Initially, it was believed that cardiolipin synthesis in bacteria occurred through the condensation of two molecules of phosphatidylglycerol, a pathway distinct from that in eukaryotes. nih.gov This was later confirmed with the discovery of cardiolipin synthase enzymes in E. coli. Further research revealed a surprising complexity in cardiolipin biosynthesis in this organism. E. coli possesses three distinct cardiolipin synthases: ClsA, ClsB, and ClsC. nih.gov The discovery of ClsC revealed a novel pathway for cardiolipin synthesis, where phosphatidylethanolamine can serve as a phosphatidyl donor to phosphatidylglycerol. nih.govbris.ac.uk This redundancy in synthetic pathways underscores the importance of cardiolipin for bacterial fitness. nih.gov

Current State of Academic Research on E. coli Cardiolipin

Current research on E. coli cardiolipin is vibrant and multifaceted, exploring its roles in fundamental cellular processes and its implications for antibiotic resistance. Advanced techniques such as molecular dynamics simulations are being employed to investigate the specific interactions between cardiolipin and membrane proteins at an atomic level. researchgate.netnih.gov These studies have identified numerous cardiolipin binding sites on various E. coli inner membrane proteins, providing insights into how this lipid modulates their function. researchgate.netnih.gov

Recent findings have highlighted the role of cardiolipin in the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. nih.gov Cardiolipin produced by the synthase ClsA has been shown to enhance the efficiency of LPS transport, a critical process for maintaining the integrity of the outer membrane barrier. nih.gov This discovery has significant implications for understanding how E. coli maintains its formidable defense against many antibiotics.

Furthermore, the role of cardiolipin in the bacterial stress response is an active area of investigation. Studies have shown that cardiolipin is required for the growth of E. coli under high-salt conditions. academicjournals.org Recent research from 2024 has also explored the importance of cardiolipin for the adaptive behavior of mechanosensitive channels, which are crucial for surviving osmotic stress. biorxiv.org Additionally, a 2023 study demonstrated that regulating cardiolipin biosynthesis could enhance the production of colanic acid, a polysaccharide with applications in the food and healthcare industries. acs.org

The following table details some of the key research findings on the functions of cardiolipin in E. coli:

Research AreaKey Findings
Membrane Structure and Stability Cardiolipin is crucial for mimicking the biophysical properties of the E. coli inner membrane in model systems. nih.govacs.org It influences membrane fluidity and curvature. researchgate.net
Protein Function and Localization Cardiolipin interacts with and modulates the activity of numerous membrane proteins, including the SecYEG protein translocation machinery. nih.gov It promotes the formation of protein supercomplexes.
Lipopolysaccharide Transport Cardiolipin, particularly that synthesized by ClsA, is important for the efficient transport of lipopolysaccharide to the outer membrane. nih.gov
Stress Response Cardiolipin is involved in the adaptation to osmotic stress and is required for growth in high-salt environments. academicjournals.org It also plays a role in the function of mechanosensitive channels. biorxiv.org
Cell Division Cardiolipin localizes to the cell poles and division sites, suggesting a role in the spatial organization of these processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H140Na2O17P2 B14077752 Cardiolipin (E. coli, Disodium Salt)

Properties

Molecular Formula

C75H140Na2O17P2

Molecular Weight

1421.8 g/mol

IUPAC Name

disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

InChI

InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2

InChI Key

ZGXBPVVNHLSVRG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of E. Coli Cardiolipin

Enzymatic Systems for Cardiolipin (B10847521) Synthesis in Escherichia coli

E. coli possesses three distinct cardiolipin synthases—ClsA, ClsB, and ClsC—which belong to the phospholipase D (PLD) superfamily. pnas.orgresearchgate.net This redundancy allows the bacterium to modulate its cardiolipin content in response to different physiological states. While all three enzymes can synthesize cardiolipin, they exhibit differences in their primary substrates, catalytic mechanisms, and expression patterns throughout the bacterial life cycle.

Cardiolipin Synthase A (ClsA) and its Catalytic Mechanism

Cardiolipin Synthase A (ClsA), encoded by the clsA gene, is considered the primary synthase responsible for cardiolipin production during the logarithmic growth phase. uniprot.orguniprot.org The catalytic mechanism of ClsA involves a reversible phosphatidyl group transfer. uniprot.org It catalyzes the condensation of two molecules of phosphatidylglycerol (PG) to form one molecule of cardiolipin and one molecule of glycerol (B35011). uniprot.orgpnas.orgnih.govnih.gov This reaction does not directly involve CDP-diglyceride as a phosphatidyl donor, a mechanism distinct from eukaryotic cardiolipin synthesis. nih.govnih.govpnas.org

The reaction can be summarized as: 2 Phosphatidylglycerol ⇌ Cardiolipin + Glycerol nih.gov

ClsA is an integral membrane protein nih.gov that localizes to the cell poles, where cardiolipin is also concentrated. nih.gov Its activity is crucial for maintaining membrane integrity and adapting to environmental stresses. Mutations in the clsA gene lead to a significant reduction in cardiolipin levels, especially during active growth, and can result in decreased viability during the long-term stationary phase. pnas.org

Cardiolipin Synthase B (ClsB) and its Contribution to Cardiolipin Production

Cardiolipin Synthase B (ClsB), encoded by the clsB gene (formerly ybhO), primarily contributes to cardiolipin synthesis during the stationary phase of growth. uniprot.orguniprot.org Similar to ClsA, ClsB is part of the phospholipase D superfamily and catalyzes the formation of cardiolipin from two molecules of phosphatidylglycerol. researchgate.netuniprot.org

Interestingly, ClsB has demonstrated a dual function. Besides synthesizing cardiolipin, it can also catalyze an alternative pathway for phosphatidylglycerol (PG) synthesis. In this PgsA-independent pathway, ClsB utilizes phosphatidylethanolamine (B1630911) (PE) and glycerol to produce PG. uni.lunih.gov This suggests a broader role for ClsB in phospholipid metabolism, potentially allowing the cell to interconvert its lipid species to adapt to changing conditions. nih.gov

Cardiolipin Synthase C (ClsC) and its Unique Substrate Specificity (e.g., Phosphatidylethanolamine utilization)

Cardiolipin Synthase C (ClsC), encoded by the clsC gene (formerly ymdC), represents a third and unique mechanism for cardiolipin synthesis in E. coli. pnas.orgnih.gov Like the other synthases, ClsC contributes to cardiolipin accumulation in the stationary phase. uniprot.orguniprot.org What distinguishes ClsC is its novel substrate specificity. Instead of condensing two phosphatidylglycerol molecules, ClsC utilizes one molecule of phosphatidylglycerol (PG) and one molecule of phosphatidylethanolamine (PE) as substrates to form cardiolipin. pnas.orgnih.govuniprot.orgresearchgate.net

The reaction is as follows: Phosphatidylglycerol + Phosphatidylethanolamine → Cardiolipin + Ethanolamine nih.gov

Initially, it was believed that the full activity of ClsC required co-expression with its neighboring gene, ymdB. pnas.orguniprot.org However, more recent research has shown that YmdB is not necessary for the catalytic activity or the unique substrate specificity of ClsC. nih.govnih.gov The discovery of ClsC's activity revealed a previously unknown pathway in bacterial phospholipid metabolism. pnas.org

EnzymeGenePrimary SubstratesPrimary ContributionCatalytic Reaction
Cardiolipin Synthase A (ClsA) clsA2x Phosphatidylglycerol (PG)Logarithmic & Stationary Phase2 PG ⇌ CL + Glycerol uniprot.orgnih.gov
Cardiolipin Synthase B (ClsB) clsB2x Phosphatidylglycerol (PG)Stationary Phase2 PG ⇌ CL + Glycerol uniprot.org
Cardiolipin Synthase C (ClsC) clsC1x PG + 1x Phosphatidylethanolamine (PE)Stationary PhasePG + PE → CL + Ethanolamine nih.gov

Genetic Regulation of Cardiolipin Biosynthesis Genes (clsA, clsB, clsC)

The expression of the cls genes and the subsequent accumulation of cardiolipin are tightly regulated processes, influenced by both the growth phase of the bacterial culture and various environmental signals. This regulation ensures that cardiolipin levels are optimized for the physiological state of the cell.

Transcriptional Control and Environmental Influences on cls Gene Expression

The transcription of cardiolipin synthase genes is responsive to environmental conditions, particularly osmotic stress. When E. coli is exposed to media with high salinity, the synthesis of cardiolipin increases. nih.gov This response is, at least in part, due to the osmotic induction of the genes encoding cardiolipin synthases. pnas.orgnih.gov Increased cardiolipin content helps to stabilize membrane protein complexes and maintain membrane integrity under hyperosmotic conditions. nih.gov

Furthermore, the availability of terminal electron acceptors in the growth medium can influence cls gene expression. In minimal medium with glycerol as the carbon source, the expression of a cls-lacZ fusion was observed to increase in the order of oxygen, nitrate (B79036), and fumarate (B1241708) as the terminal electron acceptor, suggesting a link between respiratory conditions and cardiolipin synthesis. nih.gov The clsC gene possesses its own promoter within the open reading frame of the upstream ymdB gene, and this promoter is upregulated during the stationary phase. nih.gov

Impact of Growth Phase on Cardiolipin Accumulation and Synthase Activity

One of the most significant factors regulating cardiolipin content is the growth phase of the bacterial culture. As E. coli transitions from the exponential (logarithmic) growth phase to the stationary phase, there is a dramatic increase in the proportion of cardiolipin in the cell membrane. pnas.orgnih.govasm.org This accumulation is a result of a roughly 10-fold increase in cardiolipin synthase activity. pnas.orgnih.gov

During the logarithmic growth phase, ClsA is the only synthase that produces detectable levels of cardiolipin. uniprot.orguniprot.org However, upon entry into the stationary phase, all three synthases—ClsA, ClsB, and ClsC—contribute to the significant rise in cardiolipin levels. uniprot.orguniprot.org This active increase in cardiolipin synthesis during the stationary phase is critical for long-term cell survival, as mutants unable to produce cardiolipin show a marked loss of viability over time. pnas.orgnih.gov

Growth PhaseActive Synthase(s)Cardiolipin LevelKey Regulatory Factor
Logarithmic ClsALow / Basal pnas.orgConstitutive activity of ClsA uniprot.orguniprot.org
Stationary ClsA, ClsB, ClsCHigh / Increased nih.govasm.org~10-fold increase in total synthase activity pnas.orgnih.gov

Interplay with Other E. coli Glycerophospholipid Metabolic Pathways

The biosynthesis of cardiolipin in Escherichia coli is intricately connected with the metabolic pathways of other major glycerophospholipids, primarily phosphatidylglycerol (PG) and phosphatidylethanolamine (PE). These lipids constitute the bulk of the E. coli inner membrane, with typical proportions being approximately 67% PE, 23% PG, and 10% cardiolipin. pnas.org The interplay is evident through shared precursors, enzymatic substrate competition, and regulatory feedback mechanisms that collectively ensure membrane lipid homeostasis.

The most direct link between cardiolipin and other glycerophospholipid pathways is its synthesis from phosphatidylglycerol. nih.gov In E. coli, the primary mechanism for cardiolipin synthesis involves the condensation of two molecules of PG to form one molecule of cardiolipin and one molecule of glycerol. nih.govnih.gov This reaction is catalyzed by cardiolipin synthases (Cls). nih.gov Consequently, the availability of PG directly influences the rate of cardiolipin production.

E. coli possesses three distinct cardiolipin synthases—ClsA, ClsB, and ClsC—which highlights the complexity of this interplay. nih.govnih.gov While ClsA and ClsB primarily catalyze the condensation of two PG molecules, the ClsC enzyme can utilize both phosphatidylglycerol and phosphatidylethanolamine as substrates. nih.gov This establishes a direct metabolic intersection where the pathways for the two most abundant anionic and zwitterionic phospholipids (B1166683) in the membrane converge.

The regulation of cardiolipin synthase activity further illustrates the metabolic interdependence. The enzyme is subject to feedback inhibition by its own product, cardiolipin. nih.gov Additionally, phosphatidate, a key precursor for the synthesis of all glycerophospholipids, also acts as an inhibitor of cardiolipin synthase. nih.gov This suggests a regulatory node where the accumulation of a foundational precursor can modulate the final steps of a specific pathway branch. Conversely, phosphatidylethanolamine has been shown to partially alleviate the inhibitory effect of cardiolipin on its synthase, indicating a complex allosteric regulation where the level of one major phospholipid influences the synthesis of another. nih.gov

Perturbations in the cellular levels of these glycerophospholipids trigger specific stress responses, indicating that E. coli has sophisticated mechanisms to sense and adapt to changes in membrane composition. nih.gov For instance, deficiencies in either PE or PG have been shown to activate the CpxA inner membrane sensor kinase, a component of a two-component regulatory system that responds to envelope stress. nih.gov While depletion of PE leads to a dramatic increase in several stress-related regulators, a lack of cardiolipin results in a more moderate response, suggesting that E. coli may have distinct sensory mechanisms to detect the abundance of specific phospholipid classes. nih.gov

The interconnectedness of these pathways is fundamental for maintaining the biophysical properties of the cell membrane. Cardiolipin is known to accumulate at the cell poles and division septum, areas of high membrane curvature. nih.govtmc.edu Its unique dimeric structure is thought to be crucial for the organization and function of various membrane protein complexes, including those involved in energy metabolism and protein translocation. pnas.orgtmc.edu Therefore, the coordinated regulation of its synthesis in relation to PG and PE is vital for bacterial physiology, from cell division to adaptation to environmental stress. nih.gov

Table 1: Key Enzymes and Molecules in the Interplay of E. coli Glycerophospholipid Pathways

Enzyme/MoleculeRole in Pathway InterplaySubstratesInhibitorsActivators/Alleviators
Cardiolipin Synthase (ClsA, ClsB) Catalyzes the final step in primary cardiolipin synthesis.2x Phosphatidylglycerol (PG)Cardiolipin (CL), PhosphatidatePhosphatidylethanolamine (PE) partially alleviates CL inhibition.
Cardiolipin Synthase (ClsC) Provides an alternative route for cardiolipin synthesis, directly linking PE and PG pathways.Phosphatidylglycerol (PG), Phosphatidylethanolamine (PE)Not fully characterizedNot fully characterized
Phosphatidylglycerol (PG) The direct precursor for cardiolipin synthesis.Glycerol-3-phosphate, CDP-diacylglycerol--
Phosphatidylethanolamine (PE) Can be a substrate for ClsC and modulates ClsA/B activity.Phosphatidylserine--
Phosphatidate A common precursor for all major glycerophospholipids and an inhibitor of cardiolipin synthase.Glycerol-3-phosphate, Acyl-ACP--
CpxA Sensor Kinase Part of a stress response system that senses deficiencies in membrane phospholipids.--Activated by PG and PE deficiencies.

Functional Roles of Cardiolipin in Escherichia Coli Cellular Processes

Membrane Organization and Dynamics

Cardiolipin (B10847521) is a key player in structuring the bacterial cell membrane. Its distinct molecular geometry and propensity to form non-bilayer structures are instrumental in generating and stabilizing membrane curvature, localizing to specific domains, and, under certain stress conditions, forming complex intracellular membrane systems.

The intrinsic negative curvature of cardiolipin is a primary determinant of its role in membrane architecture. researchgate.netrsc.org Due to its conical shape, cardiolipin molecules favor regions of the membrane that are negatively curved. researchgate.net This property drives the segregation of cardiolipin from the bulk cylindrical portion of the cell to areas with high curvature. plos.org

Computational modeling and experimental studies have demonstrated that this preference for negative curvature is a key mechanism for its localization. rsc.orgplos.org Molecular dynamics simulations show that cardiolipin has a strong preference for negatively curved regions in lipid bilayers. rsc.org Experimentally, by confining E. coli spheroplasts in microchambers of defined shapes, it was observed that cardiolipin microdomains consistently localized to regions of high intrinsic negative curvature imposed by the microchambers. pnas.orgpnas.org This physical property is fundamental to the remodeling of the membrane and the establishment of distinct membrane domains.

FeatureDescriptionReference(s)
Molecular Shape Conical, with four acyl chains and a small headgroup. researchgate.net
Intrinsic Curvature Negative researchgate.netrsc.org
Localization Driver Energetic favorability to reside in negatively curved membrane regions. researchgate.netplos.org
Experimental Evidence Localization in artificially induced high-curvature regions of spheroplasts. pnas.orgpnas.org

In rod-shaped bacteria like E. coli, cardiolipin is not distributed uniformly throughout the inner membrane. Instead, it is preferentially located at the cell poles and the division septum, regions characterized by high membrane curvature. pnas.orgnih.govnih.gov This specific localization is a direct consequence of its intrinsic curvature. plos.org

The formation of cardiolipin-rich microdomains at these sites is a thermodynamically favorable process. researchgate.net These domains act as platforms for the recruitment and organization of specific proteins. nih.gov Studies using the fluorescent dye 10-N-nonyl acridine (B1665455) orange (NAO), which binds to anionic phospholipids (B1166683), have consistently shown the enrichment of these lipids at the poles and septa of E. coli. nih.govnih.gov The curvature at the pole of an E. coli cell is approximately 2 µm⁻¹, while at the septum, it can be as high as 10 µm⁻¹, providing a strong driving force for cardiolipin accumulation. nih.gov This asymmetric distribution is critical for cellular processes such as cell division and the proper localization of certain membrane proteins. nih.govplos.org

Membrane RegionCurvature (approx.)Cardiolipin LocalizationReference(s)
Cell Poles ~2 µm⁻¹Enriched nih.gov
Division Septum ~10 µm⁻¹Enriched nih.gov
Cylindrical Body LowerDepleted plos.org

While non-photosynthetic bacteria like E. coli typically lack internal membrane systems, they can be induced to form them under specific stress conditions, such as the large-scale overproduction of certain inner membrane proteins. nih.govresearchgate.net Research has shown that cardiolipin is essential for the formation of these intracellular membranes (ICMs). nih.gov

When genes for proteins like the F₁F₀-ATP synthase subunit b are overexpressed, E. coli develops extensive intracellular cisternae-like and vesicular membrane structures. researchgate.net These newly formed membranes are found to be particularly rich in cardiolipin. nih.gov Studies using E. coli mutants in which the three genes responsible for cardiolipin biosynthesis (clsA, clsB, and clsC) were deleted demonstrated a complete inability to form these non-lamellar structures upon membrane protein overexpression. nih.govresearchgate.net This finding underscores cardiolipin's fundamental role in accommodating membrane stress and enabling the significant membrane remodeling required to generate these elaborate intracellular structures. researchgate.net

Protein-Lipid Interactions and Modulation of Membrane Protein Function

Cardiolipin's influence extends beyond membrane structure to the direct modulation of membrane protein function. Through specific binding, it can alter protein conformation, activity, and localization, thereby regulating key cellular transport and energy transduction systems.

Cardiolipin interacts specifically with a wide array of inner membrane proteins in E. coli. nih.govbiorxiv.org Large-scale molecular dynamics simulations have been employed to systematically study these interactions, identifying over 700 potential cardiolipin binding sites across 42 different inner membrane proteins. nih.govnih.gov

These studies revealed a distinct asymmetry, with a marked preference for cardiolipin binding to the cytoplasmic (inner) leaflet regions of these proteins. nih.govbiorxiv.org A prototypical high-affinity cardiolipin binding site on a bacterial membrane protein is characterized by the presence of two to three basic (positively charged) amino acid residues, such as arginine or lysine, in close proximity. biorxiv.org These residues are positioned to electrostatically coordinate the two phosphate (B84403) groups in the cardiolipin headgroup. biorxiv.org This specific interaction can stabilize protein structures, facilitate the assembly of protein complexes, and create high-affinity binding surfaces for other proteins. nih.govnih.gov

Protein ClassExample(s)Role of Cardiolipin InteractionReference(s)
Transporters AmtB, LeuTRegulation, Localization nih.govbiorxiv.org
Protein Secretion SecYEGDimer stabilization, SecA binding nih.govnih.govpnas.org
Respiratory Chain Formate (B1220265) Dehydrogenase-NStructural integrity, Function nih.govbiorxiv.org

The specific interaction between cardiolipin and membrane transporters is critical for their proper function and regulation. Several key transport systems in E. coli have been shown to be dependent on or modulated by cardiolipin.

ProP Transporter: The polar localization of the osmosensory transporter ProP is dependent on cardiolipin. pnas.orgnih.gov In the absence of cardiolipin, ProP loses its preferential polar positioning, which is important for its role in responding to osmotic stress. researchgate.net

SecYEG Translocon: The protein translocation machinery, SecYEG, shows a strong dependence on cardiolipin. nih.govpnas.org Cardiolipin binds tightly to the SecYEG complex, stabilizing its dimeric form and creating a high-affinity binding site for the motor ATPase, SecA. nih.gov This interaction significantly stimulates the ATPase activity of SecA, priming the complex for protein translocation. nih.gov The subcellular distribution of the SecYEG complex is also influenced by the cardiolipin content of the membrane. pnas.org

Mechanosensitive Channels: The function of mechanosensitive channels, such as MscS and MscL, which act as safety valves against osmotic shock, is also modulated by cardiolipin. The absence of cardiolipin affects the inactivation and recovery kinetics of MscS, highlighting the lipid's role in the fine-tuning of the osmotic stress response. biorxiv.org

Lipopolysaccharide (LPS) Transport: Recent findings indicate that cardiolipin produced by the synthase ClsA aids in the efficient transport of LPS to the outer membrane. nih.gov A synthetic lethal phenotype observed in the absence of both clsA and the LPS modification enzyme lpxM was linked to improper LPS transport, with LPS accumulating in the inner membrane. This suggests cardiolipin plays a role in facilitating the function of the ABC transporter MsbA, which is responsible for flipping LPS across the inner membrane. nih.gov

Regulation of Transport Systems

SecYEG Complex and Protein Translocation Activity

Cardiolipin (CL), an anionic phospholipid predominantly found in the bacterial inner membrane, plays a crucial role in the structure and function of the SecYEG protein translocation machinery in Escherichia coli. This complex, which forms a channel for the transport of proteins across the cytoplasmic membrane, exhibits a significant functional dependency on its interaction with CL.

Research has demonstrated that cardiolipin tightly associates with the SecYEG complex. nih.govpnas.org This association is not merely passive; CL actively stabilizes the dimeric form of the SecYEG channel. nih.govpnas.org The stability of this dimeric structure is vital for the efficient translocation of proteins. nih.gov In E. coli mutants lacking cardiolipin, the stability of the dimeric SecYEG complex is severely compromised. nih.govresearchgate.net

Furthermore, cardiolipin creates a high-affinity binding surface on the SecYEG complex for the motor protein SecA, an ATPase that powers protein translocation. nih.govpnas.org The binding of SecA to the CL-enriched SecYEG complex stimulates its ATPase activity, providing the necessary energy for the transport process. nih.govpnas.org Studies have shown that the amount of cardiolipin bound to SecYEG is directly proportional to the stimulation of SecA's ATPase activity. pnas.org In the absence of CL, not only is the stability of the SecYEG dimer affected, but the oligomerization properties of SecA are also compromised. nih.gov This underscores the in vivo requirement of cardiolipin for the structural integrity and optimal function of the bacterial translocon, impacting both co-translational and post-translational protein translocation and insertion. nih.govresearchgate.net

Specific binding sites for cardiolipin on the SecYEG complex have been identified through molecular dynamics simulations and validated by experimental methods. pnas.org These interactions are critical for both ATP-driven and proton-motive force (PMF)-stimulated protein transport, indicating that cardiolipin is a key modulator of the energy-transducing activities of the Sec machinery. pnas.org

Table 1: Influence of Cardiolipin on SecYEG Complex and SecA Activity

FeatureObservation in Presence of CardiolipinObservation in Absence of CardiolipinReference
SecYEG Oligomeric State Promotes and stabilizes the dimeric formDimeric complex is destabilized nih.govpnas.orgnih.gov
SecA Binding Creates a high-affinity binding platform for SecASecA interaction with SecYEG is compromised nih.govpnas.orgresearchgate.net
SecA ATPase Activity Significantly stimulates ATP hydrolysisReduced stimulation of ATPase activity nih.govpnas.org
Protein Translocation Efficient co- and post-translational translocationSeverely compromised translocation and insertion nih.gov
Osmosensory Transporter ProP and its Subcellular Localization

Cardiolipin plays a pivotal role in the subcellular organization and function of the osmosensory transporter ProP in Escherichia coli. ProP is a symporter that mediates the uptake of organic osmolytes to protect the cell from osmotic stress. nih.govnih.gov Fluorescence microscopy studies have revealed that cardiolipin is not uniformly distributed within the inner membrane but is concentrated at the cell poles and septal regions. nih.govasm.org

Crucially, the ProP transporter co-localizes with these cardiolipin-rich domains at the cell poles. nih.govnih.gov This polar localization of ProP is dependent on the presence of cardiolipin. nih.govnih.gov In E. coli mutants with a defect in cardiolipin synthesis (cls mutants), the polar localization of ProP is disrupted, even though the expression level of the transporter remains unchanged. nih.gov This suggests that the association with cardiolipin is required for the specific subcellular positioning of ProP. nih.gov In contrast, the polar localization of a similar transporter, LacY, is independent of cardiolipin, indicating a specific interaction between CL and ProP. nih.govnih.gov

The functional significance of this co-localization is linked to the regulation of ProP activity. The activity of ProP is modulated by the osmotic pressure of the environment, and this osmotic activation threshold is directly influenced by the lipid composition of the membrane. nih.gov Specifically, the activation threshold is proportional to the cardiolipin content in wild-type bacteria. nih.gov By concentrating ProP in CL-rich membrane domains, the cell can fine-tune the transporter's sensitivity to osmotic changes, ensuring an appropriate response to ambient conditions. nih.govnih.gov This strategic localization places the osmosensory transporter in a lipid environment that is optimal for its regulatory function. nih.gov

Magnesium Transporter A (MgtA) Activation

The function of the Magnesium Transporter A (MgtA), a P-type ATPase responsible for importing Mg²⁺ into the cytoplasm under low-magnesium conditions, is highly dependent on cardiolipin in Escherichia coli. elifesciences.orgnih.govnih.gov Biochemical characterization has shown that anionic phospholipids are crucial for the in vitro activation of purified MgtA, with cardiolipin being particularly effective. elifesciences.orgnih.gov

Studies have demonstrated that cardiolipin activates MgtA by as much as a hundred-fold compared to a lipid-free environment. elifesciences.orgnih.gov This activation is significantly higher than that observed with other anionic phospholipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG). elifesciences.orgnih.gov The head group of cardiolipin is thought to play a major role in this activation, potentially acting as a Mg²⁺ chaperone for the transporter. nih.govumu.se

In vivo colocalization studies have confirmed that MgtA is found in cardiolipin-rich domains within the bacterial inner membrane, particularly at the cell poles and septal regions, further supporting the functional interaction between the transporter and the phospholipid. elifesciences.orgnih.govbiorxiv.org MgtA also exhibits functional specificity for particular species of cardiolipin. It shows a preference for cardiolipin 18:1 but achieves its maximum activity only in combination with cardiolipin 16:0, which are the major native cardiolipin species in E. coli membranes. biorxiv.orgpsu.edu This suggests a highly selective and complex interaction, potentially involving two distinct cardiolipin binding sites that exhibit a cooperative relationship. biorxiv.orgpsu.eduresearchgate.net

Table 2: Activation of MgtA by Different Phospholipids

PhospholipidFold Activation of MgtA ATPase Activity (Relative to lipid-free)Reference
Cardiolipin (E. coli) ~100-fold elifesciences.orgnih.gov
DOPG ~30-fold elifesciences.orgnih.gov
DOPE ~3-fold elifesciences.org
DOPC No measurable effect nih.gov
Na+/H+ Antiporter NhaA Dimerization

Cardiolipin is an optimal phospholipid for the assembly, stability, and proper function of the dimeric form of the NhaA Na⁺/H⁺ antiporter in Escherichia coli. nih.gov NhaA is a key protein for maintaining intracellular pH and sodium ion homeostasis. researchgate.net Cryo-electron microscopy and other structural studies have shown that cardiolipin binds directly to the dimer interface of NhaA, thereby stabilizing its homodimeric structure. nih.govnih.govresearchgate.net

The interaction is crucial for the antiporter's function. An in vitro assay demonstrated that after splitting NhaA dimers into monomers using a detergent, the most efficient reconstitution of the functional dimers was achieved by the addition of cardiolipin. nih.govresearchgate.net While another anionic phospholipid, phosphatidylglycerol (PG), could also facilitate dimerization, it was less efficient than cardiolipin. nih.gov This highlights a specific requirement for cardiolipin for the optimal assembly and stability of the NhaA dimer. nih.gov

In vivo experiments have further confirmed that cardiolipin is necessary for the survival of E. coli expressing NhaA, underscoring the physiological importance of this lipid-protein interaction. nih.gov The binding of cardiolipin at the dimer interface is thought to be mediated by interactions with positively charged residues, creating a stable link between the two NhaA monomers. researchgate.net This stabilization is essential for the rapid and pH-sensitive activity of the antiporter. researchgate.net

Influence on Respiratory Chain Complexes (e.g., NarGHI, Formate Dehydrogenase-N)

Cardiolipin plays a significant role in the function and activation of respiratory chain complexes in the inner membrane of Escherichia coli. These complexes are vital for cellular energy production through processes like anaerobic respiration.

The activity of the nitrate (B79036) reductase complex (NarGHI), a key enzyme in anaerobic respiration, is enhanced by anionic phospholipids, with cardiolipin being the most effective activator. pnas.orgnih.gov Studies have shown that cardiolipin tightly associates with the NarGHI complex and is crucial for restoring the functionality of the detergent-solubilized enzyme. pnas.orgnih.gov A specific cardiolipin-binding site has been identified on the complex. pnas.orgnih.gov The binding of cardiolipin, particularly one of its acyl chains, induces structural adjustments near the heme bD center and the adjacent quinol substrate binding site, which in turn tunes the interaction with the quinol substrate. pnas.orgnih.gov This provides a molecular basis for the activation of this bacterial respiratory complex by cardiolipin. pnas.org

Similarly, cardiolipin has been shown to interact specifically with other respiratory enzymes, such as formate dehydrogenase-N. biorxiv.org Molecular simulations suggest that cardiolipin binding to respiratory complex I, a primary redox-driven proton pump, induces global conformational changes that modulate the accessibility of the quinone substrate to the enzyme. nih.gov In a broader context, cardiolipin is known to be crucial for the structural and functional integrity of respiratory supercomplexes, where it can act as a "glue" to mediate the assembly and stabilization of these large protein structures. researchgate.netrsc.org

Allosteric Regulation of Enzymatic Activities (e.g., GlpG Proteolytic Activity)

Cardiolipin can act as an allosteric regulator of enzymatic activities within the E. coli inner membrane. This regulatory role extends to intramembrane proteases, such as GlpG. While detailed mechanistic studies on GlpG are part of a broader understanding of lipid-protein interactions, the principle of allosteric regulation by lipids is well-established for various membrane proteins.

The physical properties of the lipid bilayer, influenced by phospholipids like cardiolipin, can modulate the conformational dynamics and, consequently, the activity of embedded enzymes. For GlpG, its proteolytic activity is influenced by the surrounding lipid environment. The unique shape and charge of the cardiolipin molecule can induce conformational changes in membrane proteins that are not directly related to an active-site binding event. These allosteric effects can either enhance or inhibit enzymatic function by altering substrate accessibility or the catalytic state of the enzyme. The interaction of cardiolipin with membrane proteins is a key factor in modulating a wide range of cellular processes, from transport and signaling to enzymatic catalysis.

Involvement in Stress Responses and Adaptation

Cardiolipin is a key player in the adaptation of Escherichia coli to various environmental stresses, most notably osmotic stress. nih.govnih.gov When E. coli is exposed to a high osmolality environment, it triggers a response that includes altering the phospholipid composition of its cytoplasmic membrane. nih.govnih.gov A significant change is the increase in the proportion of cardiolipin. nih.gov This increase is partly due to the osmotic induction of the cls gene, which encodes cardiolipin synthase. nih.govnih.gov

This change in lipid composition is not merely a passive consequence of stress but an active adaptive mechanism. As discussed previously, the increased cardiolipin content directly impacts the function of the osmosensory transporter ProP. nih.govnih.gov By increasing the proportion of CL and concentrating ProP in these CL-rich domains, the cell adjusts the transporter's activation threshold to better suit the high-osmolality environment. nih.govnih.gov

Beyond osmotic stress, cardiolipin's role in stabilizing crucial membrane protein complexes, such as the SecYEG translocon and respiratory supercomplexes, contributes to maintaining cellular integrity and function under various challenging conditions. nih.govresearchgate.net Deficiencies in cardiolipin can lead to a global impairment of the cellular envelope's structure and function, causing increased susceptibility to environmental stresses. asm.org For instance, the absence of cardiolipin has been shown to impact the function of the Acr (acriflavine resistance) multidrug efflux system. pnas.org Furthermore, a complex interplay exists between cardiolipin synthesis and the σE cell envelope stress response, where the loss of cardiolipin can reduce the level of misfolded outer membrane proteins, thereby alleviating the essentiality of the σE response under certain genetic backgrounds. asm.org This indicates that modulating cardiolipin levels is an integral part of the broader stress management systems in E. coli. asm.org

Osmotic Stress Adaptation and Regulation of Osmotic Activation Thresholds

E. coli frequently encounters fluctuations in the osmotic pressure of its environment. To survive these changes, it has developed sophisticated osmoregulatory mechanisms, in which cardiolipin plays a significant role. When subjected to osmotic stress, E. coli alters its membrane composition, notably increasing the proportion of cardiolipin. nih.govcapes.gov.brnih.gov This change is, in part, due to the osmotic induction of the cls gene, which encodes cardiolipin synthase. nih.govnih.gov

One of the key ways cardiolipin contributes to osmotic adaptation is by modulating the activity of osmosensory transporters, such as ProP. nih.govnih.gov ProP is a transporter that mediates the uptake of compatible solutes to counteract high external osmolarity. Research has shown that the osmotic activation threshold of ProP is directly proportional to the cardiolipin content in the cell membrane. nih.gov Cardiolipin is concentrated at the cell poles, and ProP colocalizes with these cardiolipin-rich domains. nih.govnih.gov This colocalization is dependent on the presence of cardiolipin and is thought to adjust the osmolality range over which ProP activity is controlled. nih.govnih.gov In wild-type bacteria, the osmotic induction of cardiolipin synthesis and the concentration of ProP with cardiolipin at the cell poles work in concert to fine-tune the osmotic activation threshold of ProP to match the ambient conditions. nih.gov In cardiolipin-deficient bacteria, the role of regulating the osmotic activation threshold of ProP is taken over by phosphatidylglycerol (PG), though less effectively. nih.gov

Table 1: Effect of Osmotic Stress on Cardiolipin Levels and ProP Activity in E. coli

ConditionCardiolipin (CL) LevelProP Transporter LocalizationOsmotic Activation Threshold of ProP
Low OsmolalityBaselineDispersedHigh
High Osmolality (Osmotic Stress)Increased nih.govnih.govConcentrated at cell poles with CL nih.govnih.govAdjusted to ambient conditions nih.gov
Cardiolipin-deficient mutantAbsentDispersedDependent on Phosphatidylglycerol (PG) levels nih.gov

Response to Nutrient Depletion and Stationary Phase Transitions

As E. coli transitions from exponential growth to the stationary phase due to nutrient limitation, significant changes occur in its cellular physiology and membrane composition. The activity of cardiolipin synthase, encoded by the cls gene, increases approximately 10-fold during the stationary phase, leading to a substantial accumulation of cardiolipin in the membrane. nih.gov This active increase in cardiolipin synthesis suggests a crucial role for this phospholipid in the survival of non-growing cells. nih.gov

Studies have shown that a null mutant in the cls gene exhibits a significant loss of viability during prolonged incubation in the stationary phase compared to wild-type cells. nih.gov Cardiolipin is also the most stable of the major membrane phospholipids during this phase. nih.gov These findings strongly indicate that cardiolipin is important for maintaining the integrity and function of the cell membrane during the harsh conditions of the stationary phase, which include nutrient starvation and the accumulation of toxic byproducts. The increase in cardiolipin content during the stationary phase is thought to help preserve the membrane's barrier function and support the activity of essential membrane proteins.

Envelope Stress Response (e.g., Rcs Pathway Activation)

The bacterial cell envelope is a vital structure that is constantly monitored for damage. E. coli possesses several envelope stress response systems that detect and respond to perturbations in the cell envelope. One such system is the Regulation of Colanic Acid Synthesis (Rcs) pathway. Research has revealed a connection between cardiolipin levels and the activation of the Rcs pathway.

Role in Biofilm Formation and Surface Attachment

Biofilm formation is a complex developmental process in which bacteria attach to a surface and to each other, forming a structured community encased in a self-produced matrix. This process is initiated by the attachment of individual cells to a surface, a step that is often mediated by motility appendages like flagella.

Table 2: Impact of Cardiolipin Depletion on Biofilm Formation in E. coli

GenotypeCardiolipin (CL) LevelRcs Pathway ActivationFlagella ProductionBiofilm Formation
Wild-typeNormalBaselineNormalNormal
Cardiolipin-deficient mutantAbsentActivated nih.govasm.orgnih.govRepressed nih.govasm.orgnih.govReduced by ~50% nih.govasm.orgnih.gov

Contribution to Lipopolysaccharide Transport and Outer Membrane Integrity

The outer membrane of Gram-negative bacteria like E. coli is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet primarily composed of lipopolysaccharide (LPS). This unique structure provides a formidable barrier against many antibiotics and host defense molecules. The proper assembly of the outer membrane requires the coordinated synthesis and transport of its lipid components.

Cardiolipin, despite being a minor component of the total phospholipids, plays a significant role in the transport of LPS to the outer membrane. nih.govnih.govpnas.org Research has shown that cardiolipin produced by the synthase ClsA enhances the transport of LPS from the inner membrane to the outer membrane. nih.govnih.govpnas.org In the absence of ClsA, there is an accumulation of LPS in the inner membrane, indicating a defect in its transport. nih.govnih.govpnas.org This improper transport of LPS can lead to a disruption of the outer membrane's asymmetry and integrity. nih.govnih.govpnas.org Overexpression of ClsA can alleviate defects associated with impaired outer membrane asymmetry. nih.govnih.govpnas.org These findings support a model where cardiolipin facilitates the function of LPS transport systems, thereby contributing to the maintenance of the outer membrane's crucial barrier function. nih.govnih.govpnas.org

Methodologies for Studying E. Coli Cardiolipin Disodium Salt

Advanced Lipidomics Approaches for Cardiolipin (B10847521) Analysis

Lipidomics, the large-scale study of lipids, provides powerful tools for the detailed characterization of cardiolipin from biological extracts. Mass spectrometry-based techniques are at the forefront of these approaches, enabling sensitive and specific analysis of cardiolipin's molecular diversity.

A suite of advanced mass spectrometry (MS) techniques is utilized for the in-depth analysis of E. coli cardiolipin. Normal-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) has been effectively used to separate and quantify the diverse molecular species of cardiolipin in lipid extracts. nih.govnih.gov This method allows for the characterization of cardiolipin species based on the total number of carbons and unsaturations in their four acyl chains. nih.gov ESI is a soft ionization technique that allows for the ionization of cardiolipin molecules with minimal fragmentation, producing singly or doubly charged ions that can be readily detected. nih.govucl.ac.uk

Shotgun lipidomics is another powerful high-throughput approach that analyzes total lipid extracts directly infused into the mass spectrometer, bypassing the need for chromatographic separation. nih.govnih.govwikipedia.orgcreative-proteomics.com This method relies on the intrinsic properties of different lipid classes for their identification and quantification. For cardiolipin, its unique structure with two phosphate (B84403) groups allows for specific fragmentation patterns and the formation of doubly charged ions, which aids in its detection and analysis even in complex lipid mixtures. nih.govnih.gov

To enhance sensitivity and reduce chemical noise, especially for low-abundance species, high-field asymmetric waveform ion mobility spectrometry (FAIMS) can be coupled with MS. nih.gov FAIMS separates ions in the gas phase based on their differential mobility in a strong electric field before they enter the mass spectrometer, thereby improving the signal-to-noise ratio for cardiolipin detection. nih.gov

For detailed structural elucidation, particularly for pinpointing the location of double bonds and cyclopropyl (B3062369) groups within the acyl chains, hybrid fragmentation techniques like ultraviolet photodissociation (UVPD) mass spectrometry (UVPD-MS/MS) are employed. nih.gov A hybrid collision-induced dissociation (CID)/193 nm UVPD approach can deconstruct the cardiolipin molecule in a controlled manner, allowing for the precise assignment of unsaturation positions on each of the four acyl chains, which is a significant challenge for conventional MS/MS methods. nih.gov

Summary of Mass Spectrometry Techniques for E. coli Cardiolipin Analysis
TechniquePrinciplePrimary Application for E. coli CardiolipinKey Findings/Advantages
LC/ESI-MSSeparates lipid species by liquid chromatography before soft ionization and mass analysis. nih.govnih.govQuantification and identification of different cardiolipin molecular species. nih.govRevealed at least 56 different cardiolipin species in E. coli, with compositions varying with growth temperature. nih.gov
Shotgun LipidomicsDirect infusion of total lipid extract into the mass spectrometer for high-throughput analysis. nih.govcreative-proteomics.comRapid profiling and quantification of cardiolipin species without chromatographic separation. nih.govEnables efficient analysis of alterations in cardiolipin metabolism. nih.gov
FAIMSGas-phase ion separation based on differential mobility in an electric field prior to MS. nih.govIncreases signal-to-noise ratio, improving sensitivity for low-abundance cardiolipin species. nih.govEnhances detection of multiply charged biomolecules like cardiolipin in complex samples. nih.gov
UVPD-MS/MSUses ultraviolet photodissociation for fragmentation to determine fine structural details. nih.govLocalization of double bonds and cyclopropyl groups on the four acyl chains of cardiolipin. nih.govProvides de novo structural characterization of unknown cardiolipin species in biological extracts. nih.gov

The application of techniques like normal-phase LC/ESI-MS has revealed a remarkable molecular complexity of cardiolipin in E. coli. Research has successfully identified and quantified 56 different cardiolipin species in lipid extracts from E. coli grown at various temperatures (15°C, 30°C, 37°C, and 42°C). nih.gov These species were identified as doubly charged [M-2H]2- ions and ranged from 60:0 to 72:4 (total number of acyl chain carbons: total number of unsaturations). nih.gov A key finding was that the composition of these molecular species is dynamic and adapts to environmental conditions. For instance, cells grown at a lower temperature (15°C) showed a higher abundance of cardiolipin species with an increased number of unsaturations compared to cells grown at higher temperatures. nih.gov This detailed molecular-level quantification provides crucial data for understanding how E. coli modulates its membrane composition to maintain function under different thermal stresses.

Biophysical Techniques for Membrane Mimicry and Interaction Studies

To comprehend the functional roles of cardiolipin, it is essential to study its behavior within the context of a lipid bilayer and its interactions with proteins. Biophysical techniques are indispensable for these investigations, often employing model membrane systems that mimic the E. coli inner membrane.

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate protein-cardiolipin interactions at an atomic or near-atomic level of detail. nih.govbiorxiv.org By simulating the dynamic behavior of proteins embedded in a model bacterial membrane containing cardiolipin, researchers can identify specific binding sites and characterize the nature of these interactions. nih.govnih.gov Coarse-grained (CG) simulations, which simplify the representation of molecules to increase computational efficiency, are particularly well-suited for studying lipid interactions that occur over microseconds. nih.govbiorxiv.org

Extensive CG-MD simulations of 42 different E. coli inner membrane proteins have been performed. nih.govnih.gov These studies revealed a strong preference for cardiolipin binding to the inner leaflet regions of these proteins, a phenomenon linked to the "positive-inside rule," where positively charged amino acid residues are more prevalent on the cytoplasmic side of membrane proteins. biorxiv.org Through these simulations, over 700 independent cardiolipin binding sites were identified, allowing for the characterization of a prototypical binding motif. nih.govnih.gov This motif typically involves two to three basic (positively charged) amino acid residues in close proximity that can coordinate the two phosphate groups of the cardiolipin headgroup. biorxiv.org

Fluorescence-based techniques are valuable for probing the physical properties of membranes and the localization of specific lipids. nih.gov Steady-state fluorescence anisotropy, using fluorescent probes that embed in different regions of the lipid bilayer, can be used to determine the phase transition temperatures of membrane models. nih.govbohrium.com Studies comparing binary lipid mixtures (e.g., POPE/POPG) with ternary systems containing cardiolipin (POPE/POPG/CL) have demonstrated that the inclusion of cardiolipin is fundamental for creating a model system that more accurately mimics the thermotropic behavior of natural E. coli membranes. nih.govresearchgate.net These findings underscore cardiolipin's crucial role in establishing the biophysical properties of the bacterial membrane. nih.gov

Fluorescence microscopy, often using specific fluorescent dyes that bind to cardiolipin, is also used to visualize the subcellular localization of this lipid. In E. coli, cardiolipin has been shown to form microdomains that are preferentially located at the cell poles and the division septum, which are areas of negative membrane curvature. nih.gov

Electron microscopy (EM) provides high-resolution images of cellular structures, offering direct visual evidence of cardiolipin's role in membrane morphology. nih.gov While non-photosynthetic bacteria like E. coli typically lack internal membrane systems, the large-scale overproduction of certain inner membrane proteins can induce the proliferation of intracellular membranes (ICMs). nih.govresearchgate.net

Studies combining genetic manipulation with EM have shown that these ICMs are particularly rich in cardiolipin. nih.gov When the genes responsible for cardiolipin biosynthesis were deleted, E. coli cells lost their ability to form these complex intracellular membrane structures upon protein overexpression. nih.govresearchgate.net This demonstrates that cardiolipin is essential for the formation of non-lamellar, curved membrane structures within the cytoplasm of E. coli, highlighting its critical role in membrane organization and dynamics. nih.gov

Summary of Biophysical Techniques for Studying E. coli Cardiolipin
TechniquePrinciplePrimary Application for E. coli CardiolipinKey Findings/Advantages
Molecular Dynamics (MD) SimulationsComputational modeling of the physical movements of atoms and molecules. nih.govbiorxiv.orgIdentifying cardiolipin binding sites on membrane proteins and characterizing interactions. nih.govnih.govIdentified over 700 cardiolipin binding sites on E. coli proteins and defined a prototypical binding motif. nih.govnih.gov
Fluorescence Spectroscopy & AnisotropyMeasures the fluorescence and rotational freedom of probes within a membrane to assess its physical state. nih.govDetermining membrane properties (e.g., phase transitions) in cardiolipin-containing model systems. nih.govbohrium.comShowed that cardiolipin is a fundamental component for accurately mimicking the properties of natural E. coli membranes. nih.gov
Electron Microscopy (EM)Uses electron beams to generate high-resolution images of ultrastructures. nih.govVisualizing the role of cardiolipin in the formation of intracellular membranes. nih.govresearchgate.netDemonstrated that cardiolipin is essential for the formation of non-lamellar, intracellular membrane structures in E. coli. nih.gov

Dynamic Light Scattering in Model Membrane Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension. In the context of E. coli cardiolipin research, DLS is employed to study the physical properties of model membrane systems, such as liposomes, which mimic the bacterial membrane.

Researchers have utilized DLS to investigate the phase transition temperatures of various lipid compositions. nih.govbohrium.com These studies are crucial for understanding how the inclusion of cardiolipin affects the fluidity and stability of the membrane. For instance, DLS measurements have shown that ternary model systems composed of POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine), POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), and cardiolipin are better mimics of natural E. coli membranes than simpler binary mixtures. nih.govresearchgate.net The technique allows for the detection of changes in the size of liposomes as a function of temperature, with distinct transitions indicating shifts in the lipid phase. researchgate.net

The following table summarizes representative findings from DLS studies on model membrane systems relevant to E. coli.

Liposome CompositionMolar RatioPhase Transition Temperature (°C)Reference
POPE/POPG0.75:0.25~25 researchgate.net
POPE/POPG0.6:0.4~23 researchgate.net
POPE/POPG/CL0.67:0.23:0.10Multiple transitions observed nih.govresearchgate.net
E. coli Polar Lipid ExtractN/ABroad transition nih.govresearchgate.net
E. coli Total Lipid ExtractN/ATwo distinct transitions (~14.7°C and ~27.6°C) researchgate.net

Genetic and Molecular Biology Tools in Cardiolipin Research

Genetic and molecular biology techniques have been pivotal in understanding the synthesis and function of cardiolipin in E. coli. These tools allow for the precise manipulation of the genes involved in cardiolipin metabolism.

Targeted Gene Deletions and Mutagenesis of cls Genes

E. coli possesses three genes encoding cardiolipin synthases: clsA, clsB, and clsC. asm.orgnih.gov Targeted gene deletions have been instrumental in dissecting the individual contributions of these synthases. asm.org By creating single, double, and triple knockout mutants, researchers have been able to study the physiological consequences of reduced or absent cardiolipin levels. asm.orgbiorxiv.org

For example, disruption of the cls gene was shown to result in strains with no detectable cardiolipin synthase activity. nih.govasm.org While these mutants were viable, they exhibited slower growth rates and lower final cell densities compared to wild-type strains. nih.govasm.org This indicates that while cardiolipin is not strictly essential for the survival of E. coli under laboratory conditions, it confers a significant growth advantage. nih.govasm.org Furthermore, studies on cls deletion mutants have revealed cardiolipin's role in the proper localization of membrane proteins and in the cell's response to envelope stress. asm.org

Overexpression Systems for Cardiolipin Synthases and Interacting Proteins

In contrast to gene deletions, overexpression systems are used to increase the cellular levels of cardiolipin synthases. This approach helps to elucidate the specific activities and substrate preferences of each isoenzyme. nih.gov Overexpression of individual cls genes in E. coli has been shown to alter the lipidome, leading to an accumulation of cardiolipin. nih.govnih.gov

Studies involving the overexpression of clsA, clsB, and clsC have revealed differences in their enzymatic activities. For instance, overexpression of clsB was found to result in the synthesis of various phosphatidylalcohols, demonstrating a classic phospholipase D (PLD) activity. nih.gov The amplification of cardiolipin synthase activity, however, is not always proportional to the gene dosage, suggesting the existence of regulatory mechanisms to prevent the overproduction of cardiolipin. nih.gov

Reporter Gene Fusions for Gene Expression Studies

Reporter gene fusions are valuable tools for studying the regulation of gene expression. In the context of cardiolipin research, fusions of the promoter regions of cls genes to reporter genes like lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein) can be used to monitor the transcriptional activity of these genes under different growth conditions. nih.govhorizondiscovery.com This approach allows researchers to identify the environmental and cellular signals that control cardiolipin synthesis. For example, reporter fusions could be used to investigate how factors like osmotic shock, temperature, or growth phase influence the expression of clsA, clsB, and clsC. researchgate.net While specific studies applying reporter gene fusions to cls genes are not detailed in the provided context, the general applicability of this technique is well-established in E. coli genetics. nih.govnih.gov

In Vitro Reconstitution Systems Utilizing Cardiolipin (E. coli, Disodium (B8443419) Salt)

In vitro reconstitution systems provide a controlled environment to study the direct interactions between cardiolipin and membrane proteins, free from the complexities of the cellular milieu.

Proteoliposomes for Functional Reconstitution of Membrane Proteins

Proteoliposomes are artificially prepared vesicles in which purified membrane proteins are incorporated into a lipid bilayer of defined composition. synthelis.comscielo.br The use of E. coli cardiolipin (disodium salt) in these systems allows for the investigation of its specific effects on the function of reconstituted proteins. d-nb.info

This methodology has been successfully applied to study a variety of membrane proteins, including ion channels and transporters. nih.govnih.gov For instance, the activity of mechanosensitive channels like MscS and MscL has been shown to be modulated by the presence of cardiolipin in the proteoliposome membrane. researchgate.net Studies have demonstrated that cardiolipin can influence the gating kinetics of these channels, highlighting the importance of the lipid environment for their proper function. researchgate.net The reconstitution of purified membrane proteins into proteoliposomes of varying lipid compositions provides a powerful tool to dissect the specific roles of lipids like cardiolipin in membrane protein function. scielo.brbjournal.org

Model Membrane Systems for Mimicking E. coli Inner Membrane Biophysics

To investigate the specific roles of cardiolipin (disodium salt) in the biophysics of the Escherichia coli inner membrane, researchers widely employ model membrane systems. These artificial bilayers are crucial for isolating and studying the effects of individual lipid components, such as cardiolipin, on the structural and functional properties of the membrane. The native E. coli inner membrane is a complex environment, primarily composed of phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (CL), with typical molar ratios of approximately 70-80% PE, 15-25% PG, and up to 10% CL. nih.govnih.gov The composition can fluctuate based on growth conditions, with cardiolipin levels notably increasing as cells enter the stationary phase. nih.gov Model systems allow for precise control over lipid composition, enabling detailed biophysical characterization.

Simplified models, often binary mixtures of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), have been commonly used. researchgate.netnih.gov However, research increasingly demonstrates that the inclusion of cardiolipin is fundamental to creating a more accurate mimic of the natural E. coli membrane's properties. researchgate.netnih.govnih.gov Ternary systems composed of POPE, POPG, and cardiolipin are therefore considered more representative. researchgate.netnih.gov These models are instrumental in studying a range of biophysical parameters, including membrane thickness, area per lipid, phase transition behavior, and interactions with membrane proteins.

Molecular dynamics (MD) simulations and experimental techniques are often used in tandem to study these model systems. MD simulations provide atomic-level insights into membrane structure and dynamics. For instance, a simulated inner membrane model consisting of 80% palmitoyl-vaccenoyl-phosphatidylethanolamine (PYPE), 15% palmitoyl-vaccenoyl-phosphatidylglycerol (PYPG), and 5% palmitoyl-vaccenoyl-cardiolipin (PVCL2) has been characterized for several structural properties. iccs-meeting.org

Below is a data table summarizing the structural characteristics of this specific E. coli inner membrane model from a molecular dynamics study.

ParameterLipid TypeValue
Membrane Thickness (Å) Total39.9 ± 0.4
Area per Lipid (Ų) PYPE58 ± 1
PYPG63 ± 2
PVCL288 ± 4
Interdigitation (Å) Total4.9 ± 0.4
Data derived from molecular dynamics simulations of an E. coli inner membrane model. iccs-meeting.org

Experimental studies using techniques like dynamic light scattering (DLS) and steady-state fluorescence anisotropy have confirmed the significant impact of cardiolipin on the thermotropic behavior of model membranes. The inclusion of cardiolipin in POPE/POPG mixtures alters the phase transition temperature, bringing it closer to that observed in natural E. coli total lipid extracts. researchgate.netnih.gov This finding underscores that cardiolipin is a crucial component for accurately mimicking the physical state of the bacterial membrane. researchgate.netnih.gov

Furthermore, these model systems are essential for studying how cardiolipin influences the function and organization of integral membrane proteins. For example, proteoliposomes (vesicles containing reconstituted proteins) with defined lipid compositions have been used to study the protein translocation machinery component, SecYEG. nih.gov Research has shown that cardiolipin tightly associates with the SecYEG complex, stabilizes its dimeric form, and is required for efficient protein translocation and the associated ATPase activity of the SecA motor protein. nih.gov When cardiolipin is removed from a synthetic lipid mixture designed to mimic the E. coli membrane, the coupling between ATP hydrolysis and protein transport is severely impaired. nih.gov

Molecular dynamics simulations have also been employed to systematically assess the interactions between cardiolipin and a wide range of E. coli inner membrane proteins. nih.gov These computational studies revealed a significant number of specific cardiolipin binding sites on these proteins, suggesting that cardiolipin plays a widespread role in modulating their function and localization. nih.govbiorxiv.org The unique dimeric structure and dual negative charge of cardiolipin are thought to be key to these specific interactions. elifesciences.org

The development of increasingly complex and "native-like" membrane models, which incorporate the diversity of acyl chains found in E. coli, further refines these studies. nih.gov Comparing simple three-component models to more complex 14-lipid-component models has shown that lipid tail diversity is key to stabilizing membrane properties like thickness and fluidity over a range of temperatures. nih.govresearchgate.net The average hydrophobic thickness of the native E. coli inner membrane is estimated to be around 29 Å, a parameter that sophisticated model systems aim to replicate to ensure physiological relevance when studying embedded proteins. nih.gov

Future Directions and Emerging Research Avenues

Elucidating the Precise Role of Cardiolipin (B10847521) in Bacterial Pathogenesis beyond E. coli (where E. coli serves as a model)

While E. coli has been an invaluable model for dissecting the basic functions of cardiolipin, its role in the virulence and survival of pathogenic bacteria is a rapidly expanding field of investigation. Research is increasingly focused on how cardiolipin contributes to the specific infection strategies of various pathogens.

Staphylococcus aureus : In this formidable Gram-positive pathogen, cardiolipin is crucial for the full activity of the SaeRS two-component system (TCS), which regulates the expression of over 20 key virulence factors, including toxins and proteases. nih.govnih.govresearchgate.net Elimination of cardiolipin from the S. aureus membrane has been shown to reduce the kinase activity of the SaeS sensor protein, leading to decreased cytotoxicity towards human neutrophils and lower virulence in infection models. nih.govnih.govasm.org Furthermore, cardiolipin composition influences resistance to antimicrobial peptides by altering membrane stability and preventing pore formation. nih.gov

Clostridioides difficile : This anaerobic, spore-forming bacterium is a leading cause of antibiotic-associated diarrhea. Research indicates that the cell division protein DivIVA in C. difficile preferentially binds to membranes containing cardiolipin. nih.govnih.govresearchgate.net This interaction is significant as DivIVA is involved in crucial processes like cell division, sporulation, and chromosome segregation, suggesting that cardiolipin-rich membrane domains are vital for the pathogen's life cycle and persistence. nih.govnih.gov

Bacillus subtilis : As a model for Gram-positive bacteria and a close relative of pathogenic species like Bacillus anthracis, B. subtilis has revealed the importance of cardiolipin in sporulation—a key survival mechanism. Cardiolipin is enriched in the membranes of spores and is localized in the septal and polar membranes during the sporulation process. jst.go.jpasm.org Its presence in these specific microdomains is believed to be involved in the proper formation and subsequent germination of spores. jst.go.jpasm.org

These examples highlight a paradigm shift from viewing cardiolipin as a general structural component to recognizing it as a specific modulator of virulence and survival mechanisms in a pathogen-specific context. Future research will likely uncover more intricate ways in which bacteria modulate their cardiolipin content to thrive in hostile host environments.

Investigating Regulatory Feedback Mechanisms of Cardiolipin Homeostasis

The concentration of cardiolipin in bacterial membranes is not static; it is dynamically regulated in response to various environmental cues and growth phases. Understanding the feedback mechanisms that govern cardiolipin homeostasis is a key area of ongoing research.

In E. coli and B. subtilis, exposure to osmotic stress leads to an increase in the proportion of cardiolipin in the membrane. researchgate.netbgu.ac.il This change is partly due to the osmotic induction of the gene encoding cardiolipin synthase (cls in E. coli and clsA in B. subtilis). researchgate.netbgu.ac.il This suggests a direct transcriptional control mechanism linking environmental stress to membrane composition.

In pathogens like Staphylococcus aureus, the regulation is more complex, involving multiple cardiolipin synthase genes (cls1 and cls2). asm.org Studies have shown that these synthases contribute differently to the cardiolipin pool, and their expression is crucial for adapting to the hostile environment within a host. nih.govasm.org For instance, the SaeRS two-component system, which is itself modulated by cardiolipin, controls virulence factor expression, hinting at a potential feedback loop where the lipid influences a regulatory system that may, in turn, affect lipid biosynthesis to adapt to infection-related stresses. nih.govasm.orgbiorxiv.org

Future investigations will need to unravel these complex regulatory networks. This includes identifying the specific sensors that detect environmental changes, the signaling pathways that transduce this information, and the transcriptional and post-transcriptional mechanisms that ultimately control the activity of cardiolipin synthases and catabolic enzymes.

Advanced Structural Biology to Resolve Cardiolipin-Protein Complex Architectures

The function of cardiolipin is often mediated through its direct interaction with membrane proteins, where it can act as a structural scaffold, an allosteric activator, or a stabilizer of large protein supercomplexes. Resolving the high-resolution structures of these cardiolipin-protein complexes is essential for a mechanistic understanding of their function.

Key Techniques and Findings:

TechniqueProtein/Complex ExampleOrganismKey Findings
X-ray Crystallography Photoreaction CenterRhodobacter sphaeroidesRevealed specific ionic and van der Waals interactions between cardiolipin and the protein, showing how the lipid binds to hydrophobic grooves on the protein surface. nih.govresearchgate.net
Blue Native PAGE & Cross-linking SecYEG TransloconEscherichia coliDemonstrated that cardiolipin promotes and stabilizes the dimeric form of the SecYEG protein channel, which is crucial for its function in protein translocation. nih.gov
Molecular Dynamics (MD) Simulations Various Inner Membrane ProteinsEscherichia coliIdentified over 700 distinct cardiolipin binding sites, revealing a prototypical binding motif often involving basic amino acid residues like arginine and lysine. nih.govresearchgate.netbiorxiv.orgbiorxiv.org

Advanced techniques like X-ray crystallography have provided the first high-resolution views of cardiolipin bound to an integral membrane protein, the photoreaction center from photosynthetic bacteria. nih.govresearchgate.net These structures show that the lipid's headgroup forms ionic interactions with protein residues, while its four acyl chains sit in hydrophobic grooves on the protein's surface. nih.govresearchgate.net

Complementing this, computational approaches, particularly coarse-grained molecular dynamics (MD) simulations, have become powerful tools for studying these interactions on a larger scale. nih.govresearchgate.netbiorxiv.org Simulations of numerous E. coli inner membrane proteins have identified hundreds of potential cardiolipin binding sites, allowing researchers to define the molecular basis of a prototypical binding site. nih.govbiorxiv.org These studies pave the way for predicting lipid-binding sites on proteins of unknown structure. nih.gov

Future work in this area will involve using cryo-electron microscopy (cryo-EM) to solve the structures of larger, more complex membrane supercomplexes in a near-native lipid environment, further clarifying the integral role of cardiolipin in their architecture and function.

Synthetic Biology Approaches for Engineering Cardiolipin-Dependent Cellular Functions

The ability to precisely control the lipid composition of bacterial membranes opens up exciting possibilities for engineering cells with novel or enhanced functions. Synthetic biology offers the tools to move beyond simple gene knockouts to the design of sophisticated genetic circuits that can dynamically regulate cardiolipin levels.

Current research has laid the groundwork by demonstrating the effects of deleting cardiolipin synthase genes. asm.orgnih.gov For example, deleting the three cls genes in E. coli has shown that cardiolipin is essential for the formation of intracellular membrane structures induced by the over-production of certain membrane proteins. nih.gov

Building on this, future synthetic biology approaches could involve:

Tunable Promoters: Placing cardiolipin synthase genes under the control of inducible promoters to allow for fine-tuning of cardiolipin concentrations in the membrane.

Biosensors and Feedback Loops: Designing genetic circuits where a biosensor detects a specific intracellular or environmental signal and, in response, modulates the expression of cardiolipin synthases. This could be used to create strains that automatically increase their membrane stability in response to industrial stressors like solvents or osmotic shock. researchgate.net

Metabolic Engineering: Rerouting metabolic pathways to increase the supply of precursors for cardiolipin synthesis, potentially enhancing the production of membrane-associated proteins or improving the robustness of microbial cell factories.

By engineering cardiolipin-dependent functions, researchers could develop bacteria with enhanced resistance to certain antibiotics, improved efficiency in bioenergetic processes, or optimized platforms for the production of membrane proteins.

Exploring the Role of Cardiolipin in Inter-species Bacterial Interactions

Bacteria rarely exist in isolation; they are typically found in complex, multi-species communities where they compete and cooperate. The role of membrane lipids, and specifically cardiolipin, in mediating these inter-species interactions is a nascent and intriguing field of research.

While direct evidence is still emerging, the known functions of cardiolipin allow for several hypotheses:

Competitive Advantage: The ability of cardiolipin to confer resistance to antimicrobial peptides and certain antibiotics could provide a significant competitive advantage to a bacterium in a mixed microbial community. nih.govacs.org By surviving chemical attacks from competing species, a cardiolipin-rich bacterium could gain dominance in a niche.

Membrane-Derived Signals: Bacteria release extracellular vesicles (BEVs), which are spherical, bilayered structures derived from their membranes that can carry proteins, nucleic acids, and lipids to other cells. mdpi.com Given cardiolipin's localization to the poles and division septa, it is plausible that it is incorporated into BEVs. These cardiolipin-containing vesicles could act as signals, influencing the physiology or behavior of recipient bacteria from different species.

Biofilm Formation: Biofilm development is a complex process involving cell-to-cell adhesion and the formation of a protective extracellular matrix. As cardiolipin influences membrane curvature and the localization of proteins involved in cell morphology and division, it may play a role in the architectural dynamics of multi-species biofilms. researchgate.net

Future research in this area will require the use of advanced co-culture systems and meta-omics approaches to dissect how the cardiolipin content of one species influences the behavior and fitness of another within the same environment. This exploration could reveal novel mechanisms of bacterial communication and competition, with implications for understanding and manipulating microbial ecosystems from the human gut to industrial bioreactors.

Q & A

Q. What experimental methods are recommended for extracting and purifying cardiolipin from E. coli membranes?

The Bligh-Dyer method is a widely used lipid extraction protocol that efficiently isolates cardiolipin (CL) from bacterial membranes. This method involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer contains purified lipids, including CL . For CL-specific isolation, subsequent chromatographic techniques (e.g., HPLC with evaporative light scattering detection) can separate CL from other phospholipids like phosphatidylglycerol (PG) .

Q. How can researchers confirm the structural integrity of cardiolipin (E. coli, disodium salt) in experimental preparations?

Structural validation requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). Electrospray ionization-MS (ESI-MS) identifies molecular ions corresponding to CL's four acyl chains (e.g., C18:1 in E. coli), while ³¹P-NMR confirms the presence of phosphate groups in the disodium salt form. Purity can be assessed using an isocratic HPLC method optimized for CL, cholesterol, and DOPC separation .

Q. What functional assays are suitable for studying cardiolipin’s role in bacterial membrane organization?

Lipid monolayer assays and fluorescence anisotropy are effective for probing CL’s impact on membrane dynamics. For example, CL’s small headgroup and four acyl chains promote non-bilayer structures, which can be visualized using laurdan dye to measure membrane polarity changes. Additionally, CL’s interaction with proteins like MgtA (a magnesium transporter) can be studied via co-localization imaging in E. coli wild-type and ΔclsABC (CL synthase knockout) strains .

Advanced Research Questions

Q. How do contradictory findings about cardiolipin’s role in protein localization (e.g., MgtA) inform experimental design?

Studies show MgtA localizes to E. coli cell poles even in ΔclsABC strains lacking CL, suggesting CL is not the sole determinant. To resolve this, researchers should:

  • Compare lipid compositions (e.g., PG vs. CL levels) in wild-type and mutant strains using LC-MS .
  • Use fluorescent probes (e.g., 10-N-nonyl acridine orange) to track CL microdomains alongside protein localization via super-resolution microscopy .
  • Test CL’s biochemical activation of MgtA using lipid-reconstituted proteoliposomes .

Q. What metabolic engineering strategies enhance cardiolipin production in E. coli for functional studies?

CL flux can be increased by:

  • Overexpressing cls (cardiolipin synthase) under inducible promoters (e.g., pBAD/araC).
  • Knocking out competing pathways (e.g., pgsA for PG synthesis) to redirect glycerol-3-phosphate toward CL .
  • Supplementing growth media with fatty acids (e.g., oleic acid) to enrich CL’s acyl chains .

Q. How does cardiolipin contribute to bacterial adaptation to osmotic stress, and how can this be mechanistically tested?

CL stabilizes membrane proteins under high salinity by forming hydrogen bonds with ions. To validate this:

  • Measure CL levels via LC-MS in E. coli grown under osmotic stress (e.g., 0.5 M NaCl).
  • Compare survival rates of wild-type and ΔclsABC strains in saline conditions.
  • Use atomic force microscopy (AFM) to assess membrane rigidity in CL-enriched vs. CL-deficient membranes .

Methodological Challenges and Data Interpretation

Q. How should researchers address batch-to-batch variability in commercial cardiolipin preparations?

  • Request certificates of analysis (COA) from suppliers to verify acyl chain composition and purity (e.g., ≥95% by HPLC).
  • Validate each batch using ESI-MS to detect contaminants like monolysocardiolipin .
  • Include internal controls (e.g., synthetic CL standards) in experiments .

Q. What are the pitfalls in interpreting cardiolipin’s role in proton motive force generation?

CL’s anionic nature facilitates proton uptake, but confounding factors include:

  • Cross-talk with other anions (e.g., PG) in membrane charge balance.
  • Use protonophores (e.g., CCCP) to isolate CL-specific contributions to proton gradients .
  • Employ ΔclsABC strains complemented with CL analogs (e.g., tetra-linoleoyl CL) to test headgroup vs. acyl chain effects .

Emerging Research Directions

Q. Can cardiolipin-enriched membranes serve as targets for novel antimicrobial strategies?

Yes, CL microdomains are potential targets. Approaches include:

  • Engineering antimicrobial peptides (e.g., LL-37) with CL-binding motifs.
  • Screening small molecules that disrupt CL-protein interactions (e.g., MgtA or ProP) using surface plasmon resonance .

Q. How does cardiolipin interact with the E. coli divisome during cell division?

CL accumulates at division septa, likely facilitating FtsZ polymerization. To study this:

  • Use time-lapse microscopy with CL-specific dyes in synchronized E. coli cultures.
  • Test divisome assembly in ΔclsABC strains supplemented with exogenous CL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.